4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol
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Overview
Description
4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol is a compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group and a pyrrole ring connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol typically involves the condensation reaction between 1-phenyl-1H-pyrrole-2-carbaldehyde and 4-aminophenol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the methylene bridge, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the pyrrole ring can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrol-1-yl)phenol: Similar structure but lacks the methylene bridge and imine group.
1-Phenyl-1H-pyrrole-2-carbaldehyde: Precursor in the synthesis of the target compound.
4-Aminophenol: Another precursor used in the synthesis.
Uniqueness
4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol is unique due to the presence of both a phenol group and a pyrrole ring connected through a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-[(1-phenylpyrrol-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C17H14N2O/c20-17-10-8-14(9-11-17)18-13-16-7-4-12-19(16)15-5-2-1-3-6-15/h1-13,20H |
InChI Key |
RLEBPQLNDHVIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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